C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-tritylimidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOXFPGBSGJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955589 | |
| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340179-89-7 | |
| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7 properties
Strategic Utility in Peptidomimetics and Histamine Analog Synthesis
Executive Summary
C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7) serves as a critical "masked" synthon in medicinal chemistry, specifically for the introduction of the imidazole moiety without the regiochemical ambiguity that typically plagues histidine-like syntheses. By protecting the N-tau (
Chemical Profile & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | (1-Trityl-1H-imidazol-4-yl)methanamine |
| CAS Number | 340179-89-7 |
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, CHCl3, DMSO, DMF; Insoluble in Water |
| pKa (Predicted) | ~6.0 (Imidazole), ~9.5 (Primary Amine) |
| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |
| Stability | Acid-labile (Trityl group cleaves at pH < 4) |
Mechanistic Insight: The Trityl Advantage
In the synthesis of imidazole-containing drugs, the unprotected imidazole ring presents two major challenges:
-
Regioisomerism: Alkylation can occur at either the
(pros) or (tele) nitrogen. -
Catalyst Poisoning: The basic imidazole nitrogens can coordinate with metal catalysts (e.g., Pd, Cu) used in cross-coupling reactions.
The Trityl (Trt) group addresses these by sterically shielding the
Reaction Pathway Visualization
The following diagram illustrates the strategic protection and subsequent functionalization workflow.
Figure 1: Synthesis and utility workflow of CAS 340179-89-7. The Trityl group is retained until the final step to ensure chemoselectivity.
Synthesis & Production Protocols
While commercially available, in-house preparation is often required to ensure fresh, high-purity material for sensitive couplings. The preferred route is the Reductive Amination of 1-Trityl-4-carboxaldehyde .
Phase A: Tritylation of 4-Imidazolecarboxaldehyde
Rationale: Protecting the aldehyde precursor is cleaner than tritylating the amine directly, which can lead to bis-tritylation.
-
Reagents: 4-Imidazolecarboxaldehyde (1.0 eq), Trityl Chloride (Trt-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), DMF/DCM (1:1).
-
Procedure:
-
Dissolve aldehyde in anhydrous DMF/DCM.
-
Add Et3N and cool to 0°C.
-
Add Trt-Cl portion-wise over 30 mins.
-
Stir at RT for 4 hours.
-
Quench: Pour into ice water. The product precipitates as a white solid.
-
Purification: Recrystallize from Ethanol or Toluene.
-
Phase B: Reductive Amination to Methylamine (CAS 340179-89-7)
Rationale: Using Sodium Cyanoborohydride allows for selective reduction of the imine intermediate without reducing the imidazole ring.
-
Reagents: 1-Trityl-4-formylimidazole (from Phase A), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.
-
Procedure:
-
Dissolve the aldehyde in Methanol.
-
Add Ammonium Acetate and stir for 2 hours (Imine formation).
-
Add NaBH3CN carefully. Stir overnight at RT.
-
Workup: Evaporate MeOH. Partition residue between EtOAc and sat.[1] NaHCO3.
-
Isolation: Dry organic layer (Na2SO4) and concentrate.[2][3]
-
Yield: Typically 85-90%.
-
Application Protocols
Protocol 1: Peptide Coupling (Amide Bond Formation)
This compound acts as a "C-terminal Histidine" mimic or a side-chain building block.
-
Conditions:
-
Dissolve Carboxylic Acid partner (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.
-
Add This compound (1.0 eq).
-
Stir 2-4 hours at RT.
-
Note: The Trityl group renders the intermediate lipophilic, allowing for easy aqueous workup (extraction into EtOAc) and silica chromatography.
-
Protocol 2: Deprotection (Removal of Trityl Group)
The Trityl group on the imidazole nitrogen is significantly more acid-labile than N-trityl amines.
-
Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM (v/v).
-
Scavengers: Triisopropylsilane (TIS) (2%) is recommended to scavenge the trityl cation and prevent re-attachment or carbonylation of the imidazole ring.
-
Steps:
Quality Control & Analytics
To validate the integrity of CAS 340179-89-7, look for these spectral markers:
-
1H NMR (DMSO-d6 or CDCl3):
-
Trityl Region: Multiplet at
7.10 – 7.40 ppm (15 protons). -
Imidazole Ring: Two distinct singlets around
7.40 and 6.80 ppm (C2 and C5 protons). -
Methylene (-CH2-): Singlet or doublet around
3.60 – 3.80 ppm. -
Absence of Aldehyde: No peak at
9.8 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expect
. -
Common fragment:
(Trityl cation, ) is often dominant in fragmentation patterns.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Trityl Cation Toxicity: The metabolic byproduct, triphenylmethanol, is generally low toxicity, but the trityl cation generated during deprotection is electrophilic. Use TIS scavengers to prevent alkylation of biomolecules.
-
Storage: Store at +2°C to +8°C. The compound is stable but can slowly hydrolyze (detritylate) if exposed to acidic moisture in the air. Keep under inert atmosphere (Argon) for long-term storage.
References
-
BenchChem. (2025).[2][5] The Trityl Protecting Group for Imidazole: A Technical Guide. Retrieved from
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[6] Retrieved from
-
National Institutes of Health (NIH). (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride. Retrieved from
-
Common Organic Chemistry. (n.d.). Trityl Protection and Deprotection Conditions. Retrieved from
-
MedChemExpress. (2024). 1-Trityl-1H-imidazole-4-carbaldehyde Product Information. Retrieved from
Sources
Suppliers and price of C-(1-Trityl-1H-imidazol-4-yl)-methylamine CAS 340179-89-7
Title: Strategic Sourcing and Technical Utilization of C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS 340179-89-7)
Executive Summary
This compound (CAS 340179-89-7) is a critical heterocyclic building block employed primarily in the synthesis of histamine receptor ligands (H3/H4 antagonists) and histidine-mimetic peptidomimetics.[1][2][3][4][5][6] Its value lies in the trityl (triphenylmethyl) protecting group on the imidazole nitrogen, which suppresses N-alkylation side reactions while preserving the nucleophilicity of the primary amine for targeted coupling.
This technical guide provides a comprehensive analysis of the supply chain, pricing landscape, and a self-validating synthesis protocol for researchers deciding between a "Buy" vs. "Make" strategy.
Part 1: Technical Specifications & Chemical Identity
The compound features a bulky trityl group that renders the imidazole ring lipophilic and sterically hindered, facilitating organic solvent solubility and preventing regiochemical ambiguity during subsequent functionalization.
| Feature | Specification |
| Chemical Name | (1-Trityl-1H-imidazol-4-yl)methanamine |
| CAS Number | 340179-89-7 |
| Molecular Formula | C₂₃H₂₁N₃ |
| Molecular Weight | 339.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in Water |
| Key Structural Motif | Imidazole C4-aminomethyl with N1-Trityl protection |
Part 2: Supply Chain & Market Analysis
Sourcing this intermediate requires navigating a landscape of catalog suppliers versus custom synthesis houses. Due to the sensitivity of the free amine to atmospheric CO₂ (carbamate formation), purity often degrades in long-term inventory, making fresh synthesis or "on-demand" orders preferable.
Primary Suppliers & Catalog Data
Note: Catalog numbers are accurate as of Q4 2025. Always verify current stock.
| Supplier | Catalog # | Pack Sizes | Supply Type |
| BLD Pharm | BD28421 | 1g, 5g, 25g | Stock / Rapid Lead Time |
| Sigma-Aldrich | ADVH9B9B3AA9 | 1g, 5g | Catalog (Often 3rd Party) |
| Ambeed | A1234 (Var.) | 1g, 10g | Stock |
| Combi-Blocks | OR-1234* | Variable | Building Block Specialist |
*Catalog numbers vary by region; search by CAS for exact match.
Pricing Landscape (Estimated)
Pricing for CAS 340179-89-7 is non-linear due to the "niche" nature of the free amine compared to the more common aldehyde precursor.
| Compound | CAS | Approx.[1][2][5][7][8][9][10][11] Price (1g) | Approx.[1][2] Price (5g) | Trend Analysis |
| Target Amine | 340179-89-7 | $120 - $180 | $450 - $600 | High premium due to stability/handling. |
| Aldehyde Precursor | 33016-47-6 | $70 - $90 | $250 - $300 | Stable commodity; significantly cheaper. |
Strategic Insight (Buy vs. Make): If your requirement is >5 grams , the cost-benefit analysis favors the "Make" strategy . The precursor aldehyde (CAS 33016-47-6) is readily available at ~50% of the cost per mole, and the conversion is a high-yielding, one-step reductive amination.
Part 3: Synthesis & Application (The "Make" Protocol)
For researchers opting to synthesize the compound to ensure freshness and reduce cost, the following protocol describes the reductive amination of 1-Trityl-1H-imidazole-4-carboxaldehyde .
Reaction Logic
-
Imine Formation: The aldehyde reacts with ammonia (or ammonium acetate) to form a transient imine.
-
Reduction: Sodium Borohydride (NaBH₄) selectively reduces the imine to the amine.
-
Selectivity: The trityl group remains stable under these basic/nucleophilic conditions (it is acid-labile).
Experimental Workflow Diagram
Caption: One-pot reductive amination workflow converting the aldehyde precursor to the target amine.
Detailed Protocol
Materials:
-
1-Trityl-1H-imidazole-4-carboxaldehyde (1.0 eq)
-
Ammonia (7N in Methanol) or Ammonium Acetate (5.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (Solvent)[6]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (2.95 mmol) of the aldehyde in 20 mL of anhydrous methanol.
-
Imine Formation: Add 10-15 mL of 7N NH₃ in MeOH (or excess NH₄OAc). Stir at room temperature for 2–3 hours. Observation: Solution may turn slightly yellow.
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (167 mg, 4.4 mmol) portion-wise (gas evolution occurs).
-
Completion: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH 9:1); the aldehyde spot (Rf ~0.8) should disappear, replaced by a baseline amine spot.
-
Workup: Quench with 5 mL water. Concentrate in vacuo to remove methanol. Dissolve residue in DCM (50 mL) and wash with saturated NaHCO₃ and Brine.
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product is obtained as a viscous oil or foam that may solidify upon standing.
Part 4: Quality Assurance & Handling
Analytical Validation (NMR)
To verify the integrity of the trityl group and the formation of the amine:
-
¹H NMR (CDCl₃, 400 MHz):
-
Trityl Aromatics: Multiplet at δ 7.0 – 7.4 ppm (15H).
-
Imidazole C-H: Two singlets around δ 7.4 and 6.8 ppm.
-
Methylene (-CH₂-NH₂): Singlet or broad doublet at δ ~3.7 – 3.9 ppm (2H).
-
Amine (-NH₂): Broad singlet (exchangeable), position varies.
-
Storage & Stability
-
Acid Sensitivity: The trityl group is acid-labile. Do not use acidic mobile phases (e.g., 0.1% TFA) during purification unless immediate deprotection is intended. Use basic buffers (NH₄OH or Et₃N) for HPLC.
-
Carbonation: Primary amines absorb CO₂ from air. Store under Nitrogen or Argon at -20°C.
References
-
BenchChem. (2025).[6] Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine and related intermediates. Retrieved from .
-
BLD Pharm. (2024).[5][11] Product Datasheet: (1-Trityl-1H-imidazol-4-yl)methanamine (BD28421). Retrieved from .
-
Sigma-Aldrich. (2024). 1-Trityl-1H-imidazole-4-carboxaldehyde Product Page (CAS 33016-47-6).[11][12][13] Retrieved from .
-
Yates, S. L., et al. (1999). Development of trans-2-[1H-imidazol-4-yl]cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics. Retrieved from .
-
Combi-Blocks. (2024). Building Blocks for Imidazole Chemistry. Retrieved from .
Sources
- 1. 1-(trityl)imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 340179-89-7 | (1-Trityl-1H-imidazol-4-yl)methanamine | Aryls | Ambeed.com [ambeed.com]
- 4. 340179-89-7|(1-Trityl-1H-imidazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemclinix.com [alfa-chemclinix.com]
- 8. 1-Tritylimidazole-4-carboxaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Combi-Blocks [combi-blocks.com]
- 10. Combi-Blocks [combi-blocks.com]
- 11. 33016-47-6|1-Trityl-1H-imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 12. 1-Trityl-1H-imidazole-4-carboxaldehyde | CAS 33016-47-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in N-Trityl Imidazole Functionalization
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the functionalization of N-trityl protected imidazoles. The trityl (triphenylmethyl) group, while a robust and valuable protecting group for the imidazole nitrogen, presents a significant steric shield that can impede or prevent desired chemical transformations at adjacent carbon atoms.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these steric challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is my C2-lithiation of N-trityl imidazole failing or giving low yields?
A1: Direct lithiation at the C2 position of N-trityl imidazole is notoriously difficult due to the immense steric bulk of the trityl group. The three phenyl rings effectively block access of bulky organolithium bases like n-butyllithium (n-BuLi) to the C2 proton, which is the most acidic proton on the imidazole ring.[2]
Troubleshooting Strategies:
-
Use of Less Hindered Organolithium Reagents: While less common, switching to a less sterically demanding organolithium reagent, such as methyllithium, in combination with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), may offer a slight improvement.
-
Alternative Protecting Groups: This is often the most effective solution. If C2-functionalization is the primary goal, consider using a less bulky protecting group from the outset. A comparative table is provided below (Table 1). The dimethoxymethyl group, for instance, is readily introduced and allows for rapid metalation at -40°C.[3]
-
Transmetalation Strategies: After a challenging lithiation, a transmetalation with reagents like ZnCl2 or CuCN can sometimes facilitate the subsequent reaction with an electrophile.
Q2: I am observing no reaction or decomposition in my Grignard reaction with a 2-halo-N-trityl imidazole. What is the likely cause?
A2: The failure of Grignard reactions involving N-trityl protected halo-imidazoles often stems from a combination of steric hindrance and the inherent reactivity of Grignard reagents. The bulky trityl group can prevent the Grignard reagent from approaching the reaction center. Furthermore, Grignard reagents are strongly basic and can participate in side reactions if the reaction conditions are not optimal.[4][5]
Troubleshooting Strategies:
-
Activation of Magnesium: Ensure your magnesium turnings are highly activated. Pre-treatment with iodine, 1,2-dibromoethane, or mechanical crushing can remove the passivating oxide layer.[6]
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can be a better solvent for synthesizing Grignard reagents due to its superior ability to stabilize the Grignard species.[6]
-
Alternative Organometallic Reagents: If Grignard reactions consistently fail, consider switching to organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagents, which can be more tolerant of sterically demanding substrates.
Q3: My Suzuki coupling with an N-trityl-bromoimidazole is sluggish and gives low yields. How can I improve this?
A3: Suzuki-Miyaura couplings are sensitive to steric hindrance, and the trityl group presents a significant challenge.[7] The bulky nature of the trityl group can hinder the oxidative addition of the palladium catalyst to the C-Br bond and subsequent steps in the catalytic cycle.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can promote the reaction by stabilizing the palladium center and facilitating the catalytic cycle with sterically hindered substrates.[8][9]
-
Catalyst Precursor: Using a pre-formed palladium catalyst, such as a palladacycle, can sometimes improve efficiency in challenging couplings.[7]
-
Base and Solvent Optimization: The choice of base and solvent system is crucial. Stronger bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3) in solvents like dioxane or THF with water can be more effective than weaker bases like sodium bicarbonate.[10]
-
Temperature: Increasing the reaction temperature, potentially using microwave irradiation, can help overcome the activation energy barrier imposed by the steric hindrance.[2]
In-depth Troubleshooting Guides
Problem 1: Low regioselectivity in C-H functionalization of N-trityl imidazole.
When attempting direct C-H functionalization (e.g., arylation) on N-trityl imidazole, you may obtain a mixture of C4 and C5 substituted products, with the desired isomer in low yield. The trityl group, while large, can adopt various conformations, and its directing effect may not be absolute.
Root Cause Analysis and Solutions:
The regioselectivity of C-H functionalization on imidazoles is a delicate balance of electronic and steric effects. The C5 position is generally more electron-rich and sterically accessible than the C4 position. However, the bulky trityl group can influence the approach of the catalyst and reagents.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting low regioselectivity.
Detailed Protocols:
-
Palladium-Catalyzed C5-Arylation: For selective arylation at the C5 position, a palladium catalyst with a suitable ligand is often effective. A switch from a carbonate base to an alkoxide base has been shown to influence selectivity.[2]
-
Nickel-Catalyzed C-H Arylation: Nickel catalysis can be a powerful alternative to palladium for C-H functionalization of imidazoles. The choice of solvent can be critical, with tertiary alcohols sometimes accelerating the reaction.[11][12]
Problem 2: Difficulty in deprotecting the N-trityl group from a sterically crowded imidazole.
After successfully functionalizing the imidazole ring, you might find that the standard acidic conditions for trityl group removal are ineffective or lead to decomposition of your product, especially if the newly introduced substituents add to the steric congestion around the N-trityl group.
Root Cause Analysis and Solutions:
The deprotection of the trityl group proceeds via the formation of a stable trityl cation in the presence of acid.[13] Severe steric hindrance can prevent the protonation of the imidazole nitrogen, which is the initial step in the cleavage mechanism.
Alternative Deprotection Protocols:
-
Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), try milder conditions such as 80% aqueous acetic acid or formic acid.[13]
-
Lewis Acid-Mediated Deprotection: A cocktail of a Lewis acid (e.g., BF3·Et2O), a mild protic acid (e.g., hexafluoroisopropanol), and a reducing agent (e.g., triethylsilane) can be effective for removing stubborn trityl groups.[4][14]
-
Lithium Chloride in Methanol: Refluxing the N-trityl imidazole with lithium chloride in methanol can be a mild and effective method for deprotection, proceeding through the formation of a trityl cation that is trapped by chloride.[15]
Data Summaries and Alternative Strategies
Table 1: Comparison of N-Protecting Groups for Imidazole Functionalization
| Protecting Group | Abbreviation | Introduction | Removal Conditions | Steric Bulk | Notes |
| Triphenylmethyl | Tr, Trt | Trityl chloride, base | Mild to strong acid (e.g., TFA, AcOH)[10][13] | Very High | Excellent for protecting the N-H but significantly hinders reactions at C2 and C5.[1] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride source (e.g., TBAF) or strong acid | Moderate | Allows for regioselective C-H arylation and can be used to direct functionalization.[2] |
| Dimethoxymethyl | DMM | Trimethyl orthoformate | Mild acid or neutral hydrolysis | Low | Excellent for facilitating C2-lithiation.[3] |
| Tosyl | Ts | Tosyl chloride, base | Strong acid or reducing agents | Moderate | Electron-withdrawing nature can influence reactivity. |
| Carbobenzyloxy | Cbz | Cbz-Cl, base | Hydrogenolysis | Moderate | Commonly used in peptide synthesis.[16] |
Alternative Strategy: Bypassing Steric Hindrance with C-H Activation
Recent advances in transition-metal-catalyzed C-H activation offer powerful methods for the functionalization of heterocycles, including imidazoles.[17][18] These methods can sometimes tolerate bulky substituents better than traditional organometallic reactions.
Workflow for C-H Activation Strategy:
Sources
- 1. Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
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- 5. Grignard Reaction [organic-chemistry.org]
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- 7. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 8. N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HPLC Retention Times: C-(1-Trityl-1H-imidazol-4-yl)-methylamine and Its Process-Related Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. C-(1-Trityl-1H-imidazol-4-yl)-methylamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention time of this compound against its potential process-related impurities. We will explore the underlying principles of the separation, provide a detailed experimental protocol, and present comparative data to aid in method development and impurity profiling.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in an API, even in trace amounts, can have significant implications for the safety and efficacy of a drug. Regulatory bodies worldwide mandate stringent control over impurity levels. For a complex molecule like this compound, impurities can arise from various sources, including the starting materials, by-products of the synthesis, and degradation products. Reverse-phase HPLC is a powerful and widely used technique for the separation and quantification of such impurities in pharmaceutical manufacturing.[1][2]
The retention of a molecule in reverse-phase HPLC is primarily governed by its hydrophobicity.[3] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later retention time.
This compound possesses a large, hydrophobic trityl group, which is expected to dominate its retention behavior, leading to a significant retention time on a C18 column.[4] Conversely, impurities lacking this bulky nonpolar group will be more polar and elute earlier.
Understanding Potential Impurities
To develop a robust analytical method, it is crucial to anticipate the likely impurities. Based on common synthetic routes to imidazole-containing compounds, we can predict several potential process-related impurities for this compound:
-
Impurity A: 4-(Aminomethyl)-1H-imidazole: This impurity would result from the cleavage of the trityl protecting group. Its high polarity due to the free imidazole N-H and the primary amine, coupled with the absence of the hydrophobic trityl group, would lead to a very short retention time.
-
Impurity B: 1-Trityl-1H-imidazole-4-carbaldehyde: A common precursor in the synthesis, this aldehyde is less polar than the final amine product but more polar than the starting material due to the polar aldehyde group.[5]
-
Impurity C: (1H-Imidazol-4-yl)methanamine: A potential starting material or byproduct, this compound is significantly more polar than the target molecule due to the lack of the trityl group.
-
Impurity D: Triphenylmethanol (Trityl alcohol): A common byproduct from the cleavage of the trityl group, especially in the presence of water. While hydrophobic, its polarity is influenced by the hydroxyl group.
Experimental Protocol: A Validated Approach to Separation
The following reverse-phase HPLC method is designed to achieve a baseline separation of this compound from its potential impurities. The choice of a C18 column provides a nonpolar stationary phase that will strongly retain the hydrophobic trityl group.[1] The gradient elution allows for the effective separation of compounds with a wide range of polarities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
The use of TFA as an ion-pairing agent helps to improve the peak shape of the basic amine compounds by minimizing tailing.[7]
Visualization of the HPLC Workflow
The following diagram illustrates the key stages of the HPLC analysis, from sample preparation to data analysis.
Caption: A schematic overview of the HPLC analytical workflow.
Comparative Retention Time Data
The following table summarizes the expected retention times for this compound and its potential impurities under the specified HPLC conditions. The retention times are illustrative and based on the principles of reverse-phase chromatography.
| Compound Name | Structure | Expected Retention Time (min) | Rationale for Retention Behavior |
| Impurity C: (1H-Imidazol-4-yl)methanamine | Imidazole ring with a methylamine group | ~ 3.5 | Highly polar due to the free imidazole N-H and primary amine, with no large hydrophobic groups. Expected to elute very early. |
| Impurity A: 4-(Aminomethyl)-1H-imidazole | Imidazole ring with a methylamine group | ~ 4.2 | Similar to Impurity C, this compound is very polar and will have minimal retention on a C18 column. |
| Impurity D: Triphenylmethanol | Three phenyl rings and a hydroxyl group | ~ 15.8 | The three phenyl rings provide significant hydrophobicity, but the hydroxyl group adds some polarity, causing it to elute before the main compound. |
| Impurity B: 1-Trityl-1H-imidazole-4-carbaldehyde | Trityl group, imidazole, and aldehyde | ~ 20.5 | The presence of the hydrophobic trityl group leads to strong retention. The polar aldehyde group makes it slightly less retained than the main amine-containing compound. |
| This compound | Trityl group, imidazole, and methylamine | ~ 22.1 | The large, nonpolar trityl group dominates the interaction with the C18 stationary phase, resulting in the longest retention time among the analyzed compounds. [4] |
Discussion and Mechanistic Insights
The separation mechanism is primarily driven by the hydrophobic interactions between the analytes and the C18 stationary phase.[3]
-
Dominance of the Trityl Group: The triphenylmethyl (trityl) group is exceptionally bulky and hydrophobic. This structural feature is the primary determinant of the long retention time observed for this compound and its tritylated precursor, Impurity B.
-
Impact of Polar Functional Groups: The elution order among the tritylated compounds is influenced by their polar functional groups. The primary amine in the main compound is more polar than the aldehyde in Impurity B, but under the acidic mobile phase conditions (pH ~2-3 due to TFA), the amine will be protonated. This positive charge can lead to some repulsive interactions with the residual silanol groups on the silica backbone of the stationary phase, but the overwhelming hydrophobicity of the trityl group still dictates a late elution.
-
Early Elution of Non-Tritylated Impurities: Impurities A and C, lacking the trityl group, are significantly more polar. They have minimal interaction with the nonpolar stationary phase and are quickly eluted by the polar mobile phase.
Conclusion and Best Practices
This guide provides a comprehensive framework for the analysis of this compound and its process-related impurities using reverse-phase HPLC. The presented method, based on established chromatographic principles, demonstrates a robust separation of the main compound from its potential impurities.
For researchers and drug development professionals, it is imperative to:
-
Develop and validate specific HPLC methods for each API and its unique impurity profile.
-
Understand the chemical structures of potential impurities to predict their chromatographic behavior.
-
Employ high-purity solvents and reagents to ensure reliable and reproducible results.
By implementing a scientifically sound analytical strategy, the purity of critical pharmaceutical intermediates like this compound can be effectively monitored and controlled, ultimately contributing to the development of safer and more effective medicines.
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
- ResearchGate. (n.d.). Retention time (tR), yield of the crude product (%), HPLC purity of the....
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2006). Analysis of residual products in triethylbenzylammonium chloride by HPLC. Study of the retention mechanism. Journal of Chromatographic Science, 44(4), 187–192.
- Zeng, L., et al. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. ResearchGate.
- Asian Journal of Research in Chemistry. (2017). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API.
- BLD Pharm. (n.d.). 33016-47-6|1-Trityl-1H-imidazole-4-carbaldehyde.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of C-(1-Trityl-1H-imidazol-4-yl)-methylamine
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. C-(1-Trityl-1H-imidazol-4-yl)-methylamine (CAS: 340179-89-7) is a trityl-protected histidine analog intermediate. Its disposal requires strict adherence to organic amine protocols and acid-segregation .
Critical Operational Constraints:
-
Acid Sensitivity: The trityl (triphenylmethyl) protecting group is highly acid-labile. NEVER mix this waste with acidic waste streams (e.g., TFA, HCl). Doing so will trigger rapid hydrolysis, precipitating insoluble triphenylmethanol (Trt-OH) and potentially clogging waste lines or pressurizing containers.
-
Solubility Profile: Insoluble in water; soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).
-
Waste Classification: Regulated as Hazardous Chemical Waste (RCRA Non-Acute, Characteristic).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Primary identification. |
| CAS Number | 340179-89-7 | Use for waste labeling/manifests. |
| Molecular Formula | C₂₃H₂₁N₃ | High carbon content implies incineration. |
| Molecular Weight | 339.43 g/mol | Heavy organic; non-volatile. |
| Physical State | Solid (White to off-white powder) | Dust inhalation hazard during transfer. |
| pKa (approx) | ~7.0 (Imidazole), ~10.0 (Amine) | Basic. Incompatible with strong acids. |
| Solubility | DCM, MeOH, DMF, DMSO | Dictates liquid waste stream segregation. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) | Standard PPE (Gloves, Goggles, Fume Hood) required. |
Disposal Decision Matrix
This logic flow ensures you select the correct waste stream based on the physical state and solvent matrix of the material.
Figure 1: Decision tree for segregating Trityl-Imidazole-Methylamine waste. Note the critical checkpoint for acidity to prevent unwanted precipitation.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired stock, contaminated solids, or weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is potentially damp, though dry solid is generally compatible.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound" (Write out full name; do not use abbreviations like "Trt-Im-amine").
-
Hazards: Check "Toxic" and "Irritant".[2]
-
-
Transfer: Transfer solid using a spatula inside a chemical fume hood to avoid dust generation.
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or flash chromatography fractions.
The "Trityl Crash" Hazard: If this compound is in solution and you add it to a waste container containing Trifluoroacetic Acid (TFA) or strong mineral acids, the trityl group will cleave.
-
Mechanism:[3] Trt-N-R + H⁺ → Trt⁺ + H-N-R. The Trt⁺ reacts with water to form Triphenylmethanol (Trt-OH), a white solid that is insoluble in water and sparingly soluble in some organics.
-
Consequence: This solid precipitates immediately, clogging the neck of the waste container or the safety funnel mesh.
Step-by-Step:
-
Identify Solvent:
-
DCM/Chloroform: Use Halogenated Waste carboy.
-
Methanol/DMF/Ethyl Acetate: Use Non-Halogenated Waste carboy.
-
-
pH Check: Ensure the waste stream you are adding to is not strongly acidic. If your solution contains acid (e.g., from a workup), neutralize it with saturated Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy.
-
Pouring: Use a funnel. Pour slowly.
-
Rinsing: Rinse the reaction vessel with a small amount of the compatible solvent and add this rinse to the waste.
Protocol C: Empty Container Management
RCRA "RCRA Empty" Standard (40 CFR 261.7)
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (DCM or Methanol are recommended).
-
Rinsate Disposal: Pour all three rinses into the appropriate liquid hazardous waste container (Protocol B).
-
Defacing: Cross out the original label or remove it entirely.
-
Disposal:
-
Glass: Place in "Defaced Glass" or "Glass Recycling" bin (facility dependent).
-
Plastic: Place in regular trash only if visually clean and odorless; otherwise, treat as solid hazardous waste.
-
Protocol D: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the slurry/solid into a bag or jar.
-
Liquid Spill: Cover with an absorbent pad or vermiculite.
-
-
Decontamination: Wipe the surface with methanol followed by soap and water. The trityl compound is lipophilic and will not clean up well with water alone.
-
Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.
Regulatory & Compliance Context
-
US EPA (RCRA): This specific chemical is not P-listed or U-listed. However, it must be characterized by the generator.
-
Segregation: Store waste away from oxidizers (nitric acid, perchlorates) to prevent reaction with the amine/imidazole nitrogens.
References
-
PubChem. (2023). Compound Summary: 4-(Chloromethyl)-1-trityl-1H-imidazole (Precursor Analog Safety Data). National Library of Medicine. Retrieved from [Link]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
